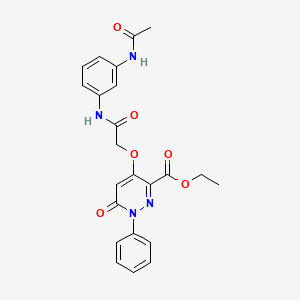![molecular formula C15H12N4O2S B2472943 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 18199-82-1](/img/structure/B2472943.png)
2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a class of heterocyclic compounds that have been found to possess excellent biological activity . The compound also contains phenyl and pyridinyl groups .
Synthesis Analysis
The synthesis of this compound involves several steps . Initially, a mixture of isonicotinohydrazide and isothiocyanatobenzene is refluxed in ethanol. The resulting product is then dissolved in a NaOH solution and refluxed. After cooling, a hydrochloric acid solution is added dropwise, yielding a large amount of solid. This solid is then mixed with 2-chloroacetonitrile and NaOH in N,N-dimethylformamide (DMF) and stirred overnight. The mixture is then poured into ice, and the product precipitates out. The crude product is recrystallized from ethanol to give colorless crystals .Molecular Structure Analysis
The molecular structure of the compound is complex, with an orthorhombic crystal structure . The compound’s formula is C15H11N5S, and it has a molecular weight of 311.35 g/mol .Physical And Chemical Properties Analysis
The compound forms colorless crystals . It has an orthorhombic crystal structure with the following parameters: a = 9.7864(2) Å, b = 15.5709(3) Å, c = 18.7774(4) Å .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Assessment
The compound has been synthesized and structurally assessed in various studies . It is derived from 1,2,4-triazole-3-thione, obtained by the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide . The compound was further obtained by reaction with chloroacetic acid followed by an acid-catalyzed esterification of the carboxylic acid with methyl alcohol .
Ligand for Group 12 Element Complexes
The compound has been used as a ligand for complexes of Group 12 elements . The molecular and supramolecular structures of these compounds were studied by X-ray diffractometry .
Crystal Engineering
The compound has been used in crystal engineering studies . The study of its molecular and supramolecular structures has contributed to the understanding of crystal engineering and supramolecular architectures .
Hydrogen Bond Studies
The compound has been used in studies of hydrogen bonding . Its molecular and supramolecular structures have been analyzed to understand the role of hydrogen bonds in the formation of supramolecular assemblies .
Metal Complex Studies
The compound has been used in the synthesis of metal complexes . For example, a Hg(II) complex has been synthesized using the compound and HgCl2 .
Potential Applications in Catalysis and Adsorption
Metal-organic frameworks (MOFs) assembled from similar compounds have shown potential in various applications, including catalysis, electrode fabrication, adsorption of gases and organic pollutants, and removal of heavy metals present in water .
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its biological activity, given the known properties of 1,2,4-triazole compounds . Additionally, modifications to the compound’s structure could be investigated to enhance its properties or develop new functionalities.
Wirkmechanismus
Target of Action
1,2,4-triazole compounds are known for their excellent biological activity , suggesting that they may interact with a variety of biological targets.
Mode of Action
It is known that 1,2,4-triazole compounds can interact with biological targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Given the biological activity of 1,2,4-triazole compounds , it is likely that this compound could influence multiple biochemical pathways, leading to downstream effects on cellular function.
Result of Action
Given the known biological activity of 1,2,4-triazole compounds , it is likely that this compound could have a variety of effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(21)10-22-15-18-17-14(11-6-8-16-9-7-11)19(15)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJKCZYJDWBWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-16-(2-fluorobenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2472864.png)




![7-(azepane-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2472872.png)




![N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide](/img/structure/B2472878.png)
